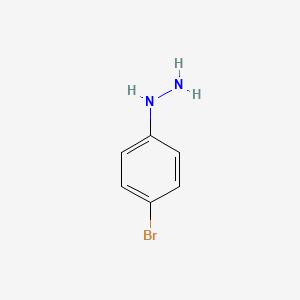

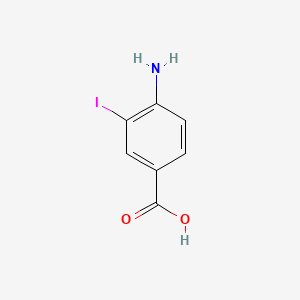

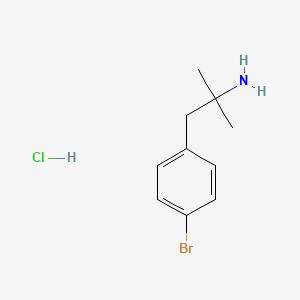

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

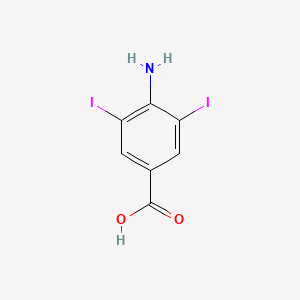

The synthesis of similar compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involves complex processes that include X-ray diffraction for structural characterization and spectroscopic characterization using FT-IR, UV-Vis, and NMR spectroscopies. This approach ensures accurate determination of the compound's structure and properties (Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is stable, as indicated by the negative HOMO and LUMO energies. The small energy gap between these orbitals suggests a propensity for intramolecular charge transfer, which is critical for certain properties like nonlinear optical behavior. Natural bond orbital analysis further confirms the presence of molecular charge transfer within the structure (Tamer et al., 2016).

Chemical Reactions and Properties

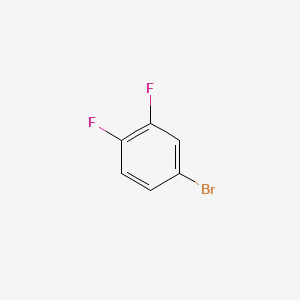

Reactions involving bromophenyl compounds, such as with primary amines under CuI catalysis, lead to the formation of derivatives like benzimidazoles. This demonstrates the compound's reactivity and potential for forming various derivatives with distinct properties (Lygin & Meijere, 2009).

科学研究应用

Synthesis and Chemistry

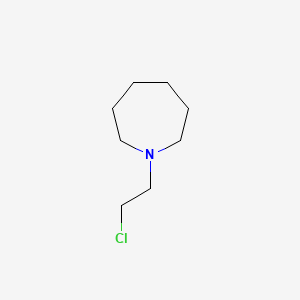

Synthesis of Benzimidazoles and Thiophenes : o-Bromophenyl isocyanide, closely related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles and thiophenes, suggesting potential applications in heterocyclic chemistry (Lygin & Meijere, 2009).

Amine Oxidation Mediation : Tris(4-bromophenyl)amine, a compound similar in structure, has been shown to be an effective mediator for the indirect oxidation of amines, indicating potential utility in organic synthesis (Pletcher & Zappi, 1989).

Synthesis of Tertiary Amino Alcohols : Derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been used to create a series of tertiary amino alcohols, which could have applications in synthesizing compounds with medicinal properties (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Studies : Studies on amine derivative compounds, including structures related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, have shown effectiveness as corrosion inhibitors for metals in acidic solutions, suggesting applications in material science and industrial processes (Boughoues et al., 2020).

Pharmaceutical and Medicinal Chemistry

Synthesis of Novel Derivatives for Biological Activities : Research has been conducted on synthesizing and evaluating the antimicrobial and cytotoxic activities of novel derivatives related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, suggesting its potential in developing new pharmaceutical agents (Noolvi et al., 2014).

Potential in Synthesizing Psychotomimetic Agents : While focusing on non-drug-related applications, it's noteworthy that derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been investigated for their psychotomimetic properties, highlighting the chemical's relevance in neuropsychopharmacology research (Zweig & Castagnoli, 1977).

Photophysical Studies

- Charge-Transfer Interactions in Photoreactions : The interactions between similar compounds and amines in photoreactions have been studied, indicating potential applications in photophysical research and material sciences (Aloisi & Elisei, 1990).

安全和危害

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.

Please consult with a qualified professional or refer to relevant resources for specific information on “1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride”.

属性

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMDPXUKBNWPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163347 |

Source

|

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride | |

CAS RN |

1463-08-7 |

Source

|

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)